![molecular formula C19H19N3O4 B6577594 2-[2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl]-5-ethoxyphenol CAS No. 862484-29-5](/img/structure/B6577594.png)

2-[2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl]-5-ethoxyphenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

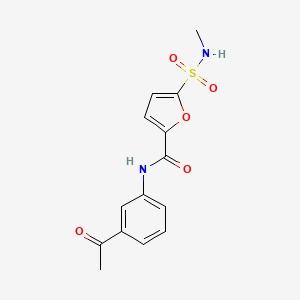

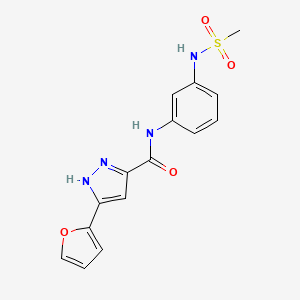

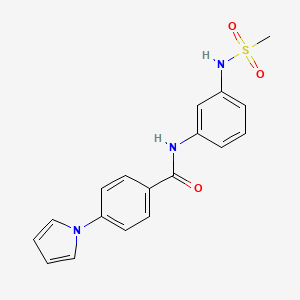

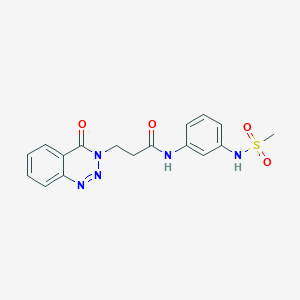

The compound “2-[2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl]-5-ethoxyphenol” is a complex organic molecule. It contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . The compound also contains methoxy, ethoxy, and phenol groups.

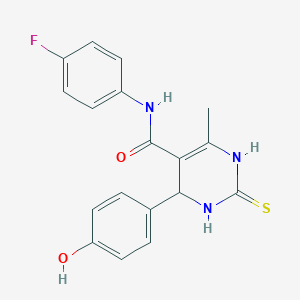

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The pyrimidine ring provides a planar, aromatic, and conjugated system, which can contribute to the stability of the molecule .Scientific Research Applications

- AMPP has demonstrated promising anticancer effects. Researchers have explored its ability to inhibit tumor growth by interfering with cell signaling pathways . Further studies are needed to elucidate its precise mechanisms and potential as a targeted therapy.

- AMPP’s neuroprotective potential has been studied in models of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. It may enhance neuronal survival, reduce oxidative stress, and mitigate neuroinflammation . Researchers are keen to explore its clinical applications in these challenging conditions.

Anticancer Properties

Neuroprotection and Neurodegenerative Disorders

Safety and Hazards

Future Directions

Mechanism of Action

Mode of Action

Given its structural similarity to other aminopyrimidines , it may interact with its targets through hydrogen bonding and hydrophobic interactions, leading to changes in the target’s function.

Biochemical Pathways

Aminopyrimidines, in general, are known to interact with various biological pathways, but the exact pathways influenced by this specific compound require further investigation .

properties

IUPAC Name |

2-[2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl]-5-ethoxyphenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4/c1-3-25-13-7-8-15(16(23)10-13)18-17(11-21-19(20)22-18)26-14-6-4-5-12(9-14)24-2/h4-11,23H,3H2,1-2H3,(H2,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJXVNSUODWBDCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C2=NC(=NC=C2OC3=CC=CC(=C3)OC)N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl]-5-ethoxyphenol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-fluorophenyl)methyl]-3-[(4-phenyloxan-4-yl)methyl]urea](/img/structure/B6577518.png)

![1-[(4-methoxyphenyl)methyl]-3-[(4-phenyloxan-4-yl)methyl]urea](/img/structure/B6577526.png)

![N-{2-phenylimidazo[1,2-a]pyridin-3-yl}pentanamide](/img/structure/B6577529.png)

![3-methyl-7-[(3-methylphenyl)methyl]-8-[(1-phenylethyl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6577561.png)

![7-[(4-chlorophenyl)methyl]-3-methyl-8-(propylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6577570.png)

![N-[4-(adamantan-1-yl)-1,3-thiazol-2-yl]-6-chloro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6577581.png)

![3,4-difluoro-N-[3-(1H-pyrazol-3-yl)phenyl]benzamide](/img/structure/B6577601.png)

![2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6577605.png)